1-Butanol, DMTBS

Overview

Description

1-Butanol, also known as butan-1-ol or n-butanol, is a primary alcohol with the chemical formula C4H9OH and a linear structure . Isomers of 1-Butanol are isobutanol, butan-2-ol, and tert-butanol . The unmodified term butanol usually refers to the straight chain isomer . 1-Butanol occurs naturally as a minor product of the ethanol fermentation of sugars and other saccharides . It is also a permitted artificial flavorant in the United States .

Synthesis Analysis

1-Butanol can be synthesized from Ethanol in a Plug Flow Reactor . The reaction kinetics model is based on five parallel reactions in which ethanol reacts to 1-butanol, acetealdehyde, ethyl acetate, diethyl ether, and diethoxyethane, respectively . Another study proposed a life cycle assessment of two bio-based routes for the production of maleic anhydride from butanol (bio-ButOH MA) and furfural (bio-Furf MA) .

Molecular Structure Analysis

The molecular structure of 1-Butanol, TMS derivative is available as a 2d Mol file or as a computed 3d SD file . The structure of 1-Butanol, TBDMS derivative is also available .

Chemical Reactions Analysis

The transesterification of DMTP with 1-Butanol has been studied .

Physical And Chemical Properties Analysis

1-Butanol is a colorless liquid with a slightly sweet odor and is commonly used as a solvent, in the production of chemicals, and as an intermediate in various industrial processes . More detailed properties can be found in the references .

Mechanism of Action

Safety and Hazards

1-Butanol is flammable and containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . Prolonged exposure to the alcohol’s vapors can lead to respiratory irritation and drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only outdoors or in a well-ventilated area .

Future Directions

A recent study tested a hypothesis that maternal 3,3-Dimethyl-1-butanol (DMB, a TMA inhibitor) therapy prevents 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) exposure-induced hypertension in adult offspring relevant to alterations of gut microbiota-derived metabolites . This suggests potential future directions in the therapeutic use of 1-Butanol derivatives.

properties

IUPAC Name |

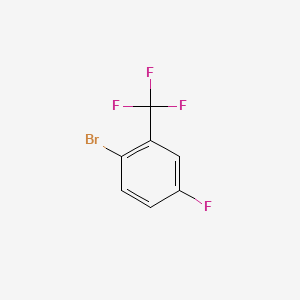

butoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOXIEOGBKDPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336112 | |

| Record name | 1-Butanol, DMTBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37170-50-6 | |

| Record name | 1-Butanol, DMTBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)